molecular formula C16H19NO3 B15020435 Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate

Cat. No.: B15020435
M. Wt: 273.33 g/mol
InChI Key: CHWMWUOZBVWKIJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic moiety imparts distinct physicochemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(spiro[2One common approach is the cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst under visible-light-induced conditions . This method allows for the rapid construction of the spirocyclic framework with good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The spirocyclic core can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the carbonyl group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and spiro[2.3]hexane derivatives . These compounds share similar structural features but differ in their physicochemical properties and reactivity. The unique combination of the spirocyclic core and the benzoate ester group in this compound imparts distinct properties, making it a valuable compound for various applications.

Similar Compounds

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(spiro[2.3]hexane-2-carbonylamino)benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-15(19)11-4-6-12(7-5-11)17-14(18)13-10-16(13)8-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,18)

InChI Key

CHWMWUOZBVWKIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC23CCC3

Origin of Product

United States

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